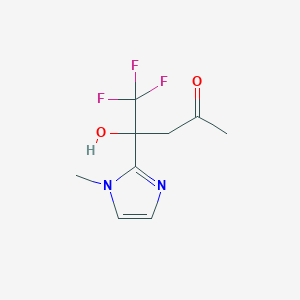

5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one

Beschreibung

5,5,5-Trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one (CAS: 930414-73-6) is a fluorinated β-diketone derivative featuring a trifluoromethyl group, a hydroxyl substituent, and a 1-methylimidazole moiety. The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-352875) at a price of $288/250 mg .

Eigenschaften

IUPAC Name |

5,5,5-trifluoro-4-hydroxy-4-(1-methylimidazol-2-yl)pentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-6(15)5-8(16,9(10,11)12)7-13-3-4-14(7)2/h3-4,16H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGAJAXVPYMJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=NC=CN1C)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Trifluoromethylation: This involves the introduction of a trifluoromethyl group to a precursor molecule. The reaction conditions typically require a trifluoromethylating agent and a suitable catalyst.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, which often involve the use of oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized versions of these synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is further oxidized to form a carbonyl group.

Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less fluorinated form.

Substitution: Substitution reactions can involve the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is a less fluorinated derivative of the original compound.

Substitution: The major products vary based on the substituting group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its unique structural features. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in pharmaceuticals. Its imidazole moiety is also crucial for interacting with biological targets.

Case Study: Enzyme Inhibition

Research has indicated that compounds with similar structures have shown promise as enzyme inhibitors. For instance, trifluoromethyl ketones are recognized for their ability to mimic substrate interactions in enzyme active sites, making them suitable candidates for developing enzyme inhibitors . This property is particularly relevant in designing inhibitors for various diseases, including cancer and metabolic disorders.

Antimicrobial Activity

Studies have suggested that compounds containing imidazole rings exhibit antimicrobial properties. The incorporation of trifluoromethyl groups can enhance this activity by increasing lipophilicity and altering membrane permeability .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a potential candidate in cancer therapy. It has been proposed that the imidazole ring can interact with specific receptors involved in tumor growth regulation .

Gastrointestinal Disorders

Recent patents have highlighted the use of similar compounds for treating gastrointestinal disorders such as irritable bowel syndrome (IBS). The mechanism involves antagonism of serotonin receptors, which play a critical role in gut motility and sensation .

Neurological Disorders

Due to its ability to modulate neurotransmitter systems, the compound may also have applications in treating neurological disorders. Its potential to influence dopamine and opioid receptor systems could lead to novel analgesics or treatments for conditions like depression and anxiety .

Synthesis and Development

The synthesis of 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one has been explored through various methodologies aimed at optimizing yield and purity. Techniques such as ring-opening reactions and acylation strategies have shown promise in producing this compound efficiently .

Data Table: Summary of Applications

| Application Area | Potential Use | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Drug design for enzyme inhibitors | Mimics substrate interactions |

| Antimicrobial Activity | Treatment against bacterial infections | Enhances membrane permeability |

| Anticancer Potential | Targeting tumor growth | Interacts with tumor growth regulators |

| Gastrointestinal Disorders | Treatment of IBS | Serotonin receptor antagonism |

| Neurological Disorders | Analgesics or treatments for depression | Modulates neurotransmitter systems |

Wirkmechanismus

The mechanism by which 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to biological targets, while the hydroxyl group can participate in hydrogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 1 : 5,5,5-Trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one

- Key features: Trifluoromethyl group (strong electron-withdrawing effect). 1-Methylimidazole substituent (hydrogen-bond acceptor/donor, metal-coordination capability). Hydroxyl group (hydrogen-bond donor).

Compound 2 : 5,5-Dichloro-4-hydroxy-1-(3-hydroxy-5-methoxyphenyl)pentan-2-one (CAS: 1401-69-0)

- Key features: Dichloromethyl group (moderate electron-withdrawing effect). 3-Hydroxy-5-methoxyphenyl substituent (aromatic ring with polar groups for π-π stacking or hydrogen bonding). Hydroxyl group (hydrogen-bond donor).

Hypothetical Compound 3 : 5,5-Difluoro-4-hydroxy-4-(pyridin-2-yl)pentan-2-one

- Inferred features: Difluoromethyl group (weaker electron-withdrawing effect than trifluoro).

Comparative Analysis

Reactivity and Stability

- Compound 1 : The trifluoromethyl group enhances stability against metabolic degradation, while the imidazole ring may facilitate tautomerism or metal chelation .

- Compound 2: The dichloromethyl group is less stable under basic conditions compared to trifluoromethyl, and the phenolic hydroxyl may undergo methylation or oxidation .

Research Implications

The structural diversity of these analogs highlights the role of substituents in tuning physicochemical properties:

- Fluorinated groups (trifluoro vs. dichloro/difluoro) modulate electron density and lipophilicity.

- Aromatic systems (imidazole vs. phenyl/pyridine) dictate hydrogen-bonding and metal-binding behavior.

- Hydroxyl positioning influences intermolecular interactions and solubility.

Biologische Aktivität

5,5,5-Trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one is a fluorinated organic compound that has garnered interest for its potential biological activities. This compound features a trifluoromethyl group and a hydroxyl group, which contribute to its unique properties and interactions with biological systems.

Chemical Structure and Properties

- IUPAC Name : 5,5,5-trifluoro-4-hydroxy-4-(1-methylimidazol-2-yl)pentan-2-one

- Molecular Formula : C9H11F3N2O2

- Molecular Weight : 236.19 g/mol

- CAS Number : 930414-73-6

The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, while the hydroxyl group facilitates hydrogen bonding interactions, potentially influencing its biological activity .

The biological activity of 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group is known to enhance the binding affinity to proteins and enzymes, while the hydroxyl group can participate in critical hydrogen bonding interactions that stabilize the compound in its active form.

Cytotoxicity and Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on imidazole derivatives have shown promising antitumor activity, suggesting that modifications in the imidazole structure could lead to enhanced efficacy against cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5m | SISO (cervical) | 2.38 |

| 5l | RT-112 (bladder) | 3.77 |

| Reference Compound (Cisplatin) | - | 0.24 - 1.96 |

The above table summarizes the cytotoxicity findings of related compounds, indicating that structural modifications can lead to varying levels of potency against specific cancer types.

Case Studies

- Preclinical Studies : In preclinical trials, compounds structurally similar to 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one were tested for their ability to induce apoptosis in cancer cells. Results indicated that increasing concentrations of these compounds resulted in a higher percentage of early and late apoptotic cells, demonstrating their potential as effective anticancer agents .

- Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that the introduction of electron-withdrawing groups significantly enhances the antitumor activity of imidazole derivatives. This suggests that modifications to the molecular structure of 5,5,5-trifluoro-4-hydroxy derivatives could further optimize their therapeutic potential .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of fluorinated compounds often shows altered absorption and distribution characteristics due to their lipophilic nature. Research indicates that structural modifications can enhance bioavailability while minimizing side effects such as toxicity observed in other imidazole-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.